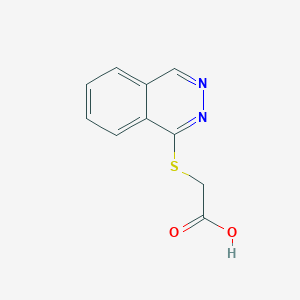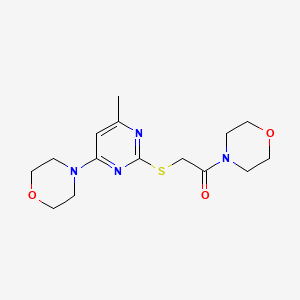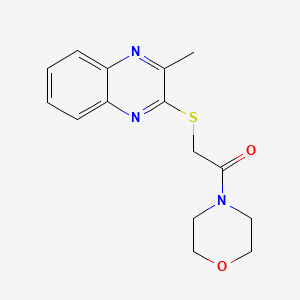
2-(3-Methylquinoxalin-2-ylthio)-1-morpholin-4-ylethan-1-one
Descripción general
Descripción
2-(3-Methylquinoxalin-2-ylthio)-1-morpholin-4-ylethan-1-one is a quinoxaline derivative known for its diverse biological activities and chemical properties. Quinoxaline derivatives are significant in medicinal chemistry due to their potential therapeutic applications, including anticancer, antibacterial, and antifungal activities .
Métodos De Preparación
The synthesis of 2-(3-Methylquinoxalin-2-ylthio)-1-morpholin-4-ylethan-1-one typically involves the functionalization of quinoxaline derivatives. One common method includes the alkylation of 3-methylquinoxalin-2(1H)-one with ethyl 2-bromopropanoate, followed by the reaction with morpholine under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-(3-Methylquinoxalin-2-ylthio)-1-morpholin-4-ylethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring, leading to various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(3-Methylquinoxalin-2-ylthio)-1-morpholin-4-ylethan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3-Methylquinoxalin-2-ylthio)-1-morpholin-4-ylethan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), leading to the suppression of angiogenesis in cancer cells . The compound induces cell cycle arrest and apoptosis by upregulating caspase-3 and caspase-9 levels and improving the Bax/Bcl-2 ratio .
Comparación Con Compuestos Similares
2-(3-Methylquinoxalin-2-ylthio)-1-morpholin-4-ylethan-1-one can be compared with other quinoxaline derivatives, such as:
3-Methylquinoxalin-2-ylthioacetic acid: Similar in structure but with different functional groups, leading to varied biological activities.
2-(3-Oxoindolin-2-yl)-2-phenylacetonitrile derivatives: These compounds also exhibit significant biological activities but differ in their core structures and specific applications. The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(3-methylquinoxalin-2-yl)sulfanyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-11-15(17-13-5-3-2-4-12(13)16-11)21-10-14(19)18-6-8-20-9-7-18/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLDXCZYUCQXHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-isopropyl-4-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-2-piperazinyl]ethanol](/img/structure/B3858974.png)
![N-(4-chloro-2-fluorophenyl)-2-[2-(4-hydroxyphenyl)ethylamino]acetamide](/img/structure/B3858982.png)
![1-(3-methoxyphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3858985.png)
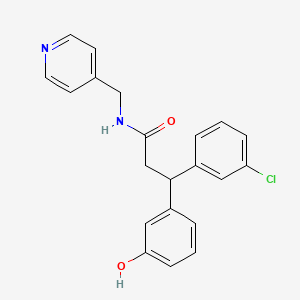
![5-[(2-methylphenyl)sulfonyl]-2-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B3859003.png)
![3-(difluoromethylsulfonyl)-4-(4-methoxyanilino)-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]benzamide](/img/structure/B3859011.png)
![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-4-(trifluoromethyl)benzamide](/img/structure/B3859013.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(5-nitrofuran-2-yl)methanimine](/img/structure/B3859027.png)
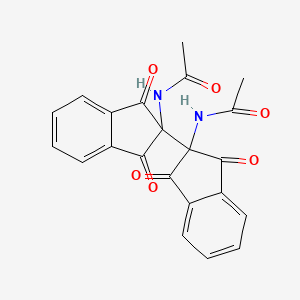
![4-[phenyl(1-piperidinyl)methyl]-1(2H)-phthalazinone](/img/structure/B3859041.png)
![3,3'-(1,4-phenylene)bis[1-(4-methoxyphenyl)-2-propen-1-one]](/img/structure/B3859051.png)
![2-{[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B3859063.png)
